D-Tagatose - 41847-61-4

D-Tagatose

Catalog Number: EVT-3464670
CAS Number: 41847-61-4
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, has garnered significant attention in scientific research for its unique properties and potential applications. Classified as a ketohexose, D-Tagatose is found in small quantities in fruits and dairy products. [, ] While its natural abundance is low, D-Tagatose holds promise as a functional sweetener and exhibits various biological activities, making it a subject of interest across multiple scientific disciplines. [, , ]

Biological Synthesis:* Enzymatic isomerization of D-galactose using L-arabinose isomerase (L-AI) is a widely studied biological approach. [, , , , , , , ] * This method involves expressing L-AI in microbial hosts like Escherichia coli or Corynebacterium glutamicum. [, , ]* Optimization strategies for enzymatic D-Tagatose production include: * Screening and engineering L-AI enzymes with improved activity and stability. [, , ] * Optimizing fermentation conditions (pH, temperature, substrate concentration) for enhanced conversion rates. [, ] * Employing permeabilized or immobilized cells to enhance enzyme stability and facilitate reuse. [] * Utilizing inexpensive and readily available substrates like whey permeate (lactose source) for cost-effectiveness. []

Source and Classification

D-Tagatose can be derived from lactose through enzymatic hydrolysis and subsequent isomerization processes. It belongs to the class of monosaccharides and is categorized as a sugar alcohol due to its low glycemic index. The compound is recognized for its sweetness, which is approximately 92% that of sucrose, making it a popular alternative sweetener in food and pharmaceutical products .

Synthesis Analysis

Methods of Synthesis

D-Tagatose can be synthesized through various methods, primarily involving enzymatic reactions:

  1. Enzymatic Hydrolysis: Lactose is first hydrolyzed into D-galactose and D-glucose using immobilized lactase enzymes. This process typically occurs under controlled conditions to optimize yield .
  2. Isomerization: The resulting D-galactose undergoes isomerization to form D-tagatose, commonly facilitated by L-arabinose isomerase or other specific enzymes. This reaction usually occurs under alkaline conditions (pH 12) with calcium hydroxide as a catalyst .
  3. Whole-Cell Bioconversion: Recent advancements have introduced whole-cell bioconversion techniques using genetically modified microorganisms such as Bacillus subtilis, which express both β-galactosidase and L-arabinose isomerase to convert lactose directly into D-tagatose .

Technical Details

The enzymatic production processes are typically optimized for factors such as temperature, pH, and substrate concentration to maximize yield. For instance, optimal conditions for L-arabinose isomerase activity often range between 30°C to 52°C with a pH between 5 and 9 .

Chemical Reactions Analysis

Reactions and Technical Details

D-Tagatose participates in several chemical reactions typical of sugars:

  1. Isomerization Reaction: The conversion of D-galactose to D-tagatose involves a series of proton transfers and carbon-carbon bond rearrangements facilitated by L-arabinose isomerase. The mechanism includes the formation of an enediol intermediate during the reaction .
  2. Fermentation: D-Tagatose can also be fermented by specific microorganisms, which may utilize it for energy, producing various metabolites in the process.
  3. Hydrolysis: In acidic or enzymatic conditions, D-tagatose can revert to its constituent sugars.
Mechanism of Action

Process and Data

The mechanism by which D-tagatose exerts its effects involves several pathways:

  1. Glycemic Response: Due to its low glycemic index, D-tagatose does not significantly raise blood glucose levels, making it suitable for diabetic diets .
  2. Gut Microbiota Modulation: Research suggests that D-tagatose may influence gut microbiota composition positively, potentially enhancing metabolic health.
  3. Energy Metabolism: As a sugar alcohol, it may affect energy metabolism pathways differently than traditional sugars, providing fewer calories per gram.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D-Tagatose appears as white or almost white crystalline solids.
  • Melting Point: It has a melting range of 133–137°C.
  • Solubility: Highly soluble in water (160 g/100 ml at 20°C) but poorly soluble in ethanol (0.02 g/100 ml at 22°C) .

Chemical Properties

  • Empirical Formula: C6H12O6C_6H_{12}O_6
  • Specific Rotation: Between -4° and -5.6° for a 1% aqueous solution.
  • Heat of Solution: Approximately -42.3 kJ/kg at 20°C.

These properties contribute to its functionality as a sweetener and humectant in food applications.

Applications

D-Tagatose has several scientific uses:

  1. Food Industry: Used as a low-calorie sweetener in various food products due to its sweetness profile similar to sucrose.
  2. Pharmaceuticals: Investigated for potential applications in diabetes management due to its minimal impact on blood glucose levels.
  3. Research Applications: Studied for its effects on gut health and metabolic processes, offering insights into dietary impacts on health outcomes .
Introduction to Rare Sugars and D-Tagatose

Historical Context and Discovery of D-Tagatose

The term "rare sugar" was formally coined by Japanese biochemist Ken Izumori in the early 2000s to describe monosaccharides and their derivatives existing minimally in nature. D-Tagatose, first isolated in 1949 from the gum of the African medicinal tree Sterculia setigera, typifies this classification. It also occurs in trace amounts in heated dairy products (e.g., cheese, yogurt) and fruits like apples [1] [3] [6]. Historically, rare sugars were poorly characterized due to their scarcity, but Izumori’s foundational work catalyzed systematic research. By 2018, the term "rare sugar" entered Japan’s authoritative Kojien dictionary, reflecting its scientific legitimacy [1]. The industrial synthesis era began circa 2000, transitioning D-tagatose from laboratory curiosity to a commercially viable sweetener following its FDA GRAS (Generally Recognized as Safe) designation in 2001 [3] [6].

Classification of D-Tagatose Within Rare Sugar Taxonomies

Rare sugars are taxonomically defined by the International Society of Rare Sugars (ISRS) as "monosaccharides and their derivatives rarely found in nature" [1]. Structurally, D-tagatose (C₆H₁₂O₆) is a ketohexose and a C-4 epimer of D-fructose, meaning it differs only in the spatial orientation of the hydroxyl group at carbon 4. It is also an isomer of D-galactose [3] [4] [9]. Within biochemical classification systems like Izumoring—a strategic framework mapping enzymatic pathways between rare sugars—D-tagatose occupies a critical node. It is interconvertible with other rare sugars (e.g., D-sorbose, D-talose) via epimerases or isomerases, enabling scalable production [7] [10]. Its classification hinges on three pillars:

  • Abundance: Represents ≪0.1% of natural sugars [1].
  • Function: Exhibits low caloric value (1.5 kcal/g vs. sucrose’s 4.0 kcal/g) and non-cariogenic properties [3] [4].
  • Stereochemistry: Positioned in the D-series ketohexose group alongside D-psicose and D-fructose [10].

Table 1: Classification of Key Rare Sugars Relative to D-Tagatose

CompoundChemical ClassNatural AbundancePrimary Natural SourcesKey Functional Differences from D-Tagatose
D-TagatoseKetohexoseTraceSterculia gum, dairy, fruitsReference: 92% sucrose sweetness, 38% calories
D-PsicoseKetohexoseTraceFigs, raisins, maple syrupLower sweetness (70% sucrose), higher conversion yield enzymatically
D-AlluloseKetohexoseTraceWheat, jackfruitStronger GLP-1 stimulation, higher solubility
XylitolSugar alcoholLowBerries, mushroomsNon-ketogenic, higher dental caries prevention
L-GlucoseAldohexoseExtremely rareSeaweeds, microbial metabolitesNot metabolized, zero calories

Global Health Implications of Sugar Alternatives and D-Tagatose

Metabolic diseases like type 2 diabetes (T2D) and obesity affect over 500 million people globally. Conventional sugars exacerbate these conditions, driving demand for alternatives. D-Tagatose’s physiological impacts align with three critical health priorities:

  • Diabetes Management: Clinical trials demonstrate D-tagatose (15 g, 3x/day) significantly reduces HbA1c (glycated hemoglobin) in T2D patients versus placebo. This effect amplifies over time due to prolonged intestinal exposure inhibiting glucose absorption. D-tagatose also blunts postprandial hyperglycemia by 20–30% by suppressing hepatic glycogenolysis and competitively inhibiting intestinal disaccharidases [3] [6] [8].

  • Obesity Control: D-Tagatose stimulates glucagon-like peptide-1 (GLP-1) secretion—a satiety hormone—by 4–6 fold in murine models, suppressing acute food intake by 15–25% over 6 hours. Its low small-intestinal absorption (20%) enhances osmotic effects, promoting distension and early satiety [5] [6].

  • Oral Health: Unlike sucrose, D-tagatose disrupts Streptococcus mutans biofilm formation, inhibits insoluble glucan synthesis, and buffers salivary pH. Chewing gum containing D-tagatose reduces oral S. mutans counts comparably to xylitol [3] [8].

Table 2: Clinical Outcomes of D-Tagatose in Metabolic Health

Study PopulationInterventionKey OutcomesProposed Mechanism
Type 2 diabetics (n=494)15 g D-tagatose, 3x/day, 12 monthsHbA1c ↓ 0.5–1.0% vs. placebo; Weight ↓ 2–4 kgInhibits glucose absorption; enhances glycogen storage
Hyperglycemic adults (n=52)5 g D-tagatose beveragePostprandial glucose ↓ 18% (AUC, P=0.017)Competitive inhibition of intestinal sucrase
Male mice models3 g/kg D-tagatose solutionGLP-1 ↑ 4–6 fold; Food intake ↓ 20% at 6 hoursStimulation of L-cell secretion in colon
Oral microbiome studiesD-tagatose gumS. mutans biofilm ↓ 60%; Salivary pH stabilizedDisruption of glycolysis in cariogenic bacteria

Economically, the rare sugar market is projected to reach $243 million by 2033, with D-tagatose as a primary driver. Its utility spans functional foods, pharmaceuticals (e.g., diabetes adjuvants), and oral care products, positioning it as a strategic tool against sugar-related diseases [4] [8].

Properties

CAS Number

41847-61-4

Product Name

D-Tagatose

IUPAC Name

(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-OEXCPVAWSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Synonyms

D-tagatose
tagatose
tagatose, (alpha-D)-isomer
tagatose, (beta-D)-isomer
tagatose, (D)-isomer
tagatose, (DL)-isome

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O

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